Valifenalate

Overview

Description

Valifenalate is a systemic dipeptide fungicide belonging to the class of valinamide carbamates. It is primarily used to control various fungal infections in crops such as grapes, potatoes, tomatoes, and other vegetables . This compound is known for its high fungicidal activity against oomycetes, which are destructive plant pathogens causing significant agricultural losses .

Preparation Methods

Valifenalate is synthesized through a series of chemical reactions involving the coupling of specific reagents. The synthetic route typically involves the following steps:

Formation of the dipeptide backbone: The synthesis begins with the coupling of L-valine with an appropriate protecting group.

Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction.

Formation of the final product: The final step involves the coupling of the intermediate with isopropoxycarbonyl chloride to form this compound.

Industrial production methods involve optimizing these reaction conditions to achieve high yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required standards .

Chemical Reactions Analysis

Valifenalate undergoes various chemical reactions, including:

Hydrolysis: This compound can hydrolyze under acidic or basic conditions to form this compound acid and other metabolites.

Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized products.

Substitution: This compound can participate in substitution reactions, particularly involving the chlorophenyl group.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are this compound acid and other related metabolites .

Scientific Research Applications

Valifenalate has several scientific research applications, including:

Agricultural Research: It is extensively studied for its efficacy in controlling fungal infections in crops.

Environmental Studies: Studies are conducted to assess the environmental impact of this compound, including its persistence in soil and water systems.

Toxicological Research: Research is carried out to understand the toxicological effects of this compound on non-target organisms and its potential carcinogenicity.

Mechanism of Action

Valifenalate exerts its fungicidal effects by inhibiting cellulose synthase, an enzyme crucial for the synthesis of cellulose in the cell walls of oomycetes . By disrupting the production of cellulose, this compound effectively inhibits the growth and proliferation of these fungal pathogens . The molecular targets and pathways involved in this mechanism are primarily related to the inhibition of cellulose biosynthesis .

Comparison with Similar Compounds

Valifenalate belongs to the group of carboxylic acid amide fungicides, which includes other compounds such as mandipropamid and dimethomorph . Compared to these similar compounds, this compound is unique due to its specific dipeptide structure and its high efficacy against a broad spectrum of oomycetes . Additionally, this compound’s mode of action as a cellulose synthase inhibitor sets it apart from other fungicides that may target different pathways .

Biological Activity

Valifenalate, a fungicide belonging to the valinamide carbamate class, has garnered attention for its biological activity against various plant pathogens. This article delves into the compound's efficacy, mechanisms of action, metabolic behavior, and relevant case studies.

This compound's chemical structure allows it to disrupt fungal cell membranes and inhibit key metabolic processes. It primarily targets the mycelial growth of fungi, effectively reducing their ability to reproduce and spread. Research indicates that this compound exhibits strong fungicidal activity against pathogens like Botrytis cinerea and Phytophthora species, which are notorious for causing significant agricultural losses.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the mycelial growth of various fungi. For instance, a study reported inhibition rates exceeding 90% against B. cinerea, outperforming traditional fungicides such as carbendazim and boscalid .

| Pathogen | Inhibition Rate (%) | Comparison with Control (%) |

|---|---|---|

| Botrytis cinerea | 90.48 | Higher than carbendazim (59.52) |

| Corynespora cassiicola | 93.45 | Higher than procymidone (83.33) |

| Soil-borne pathogens | 80-90 | Varies by pathogen |

Field Studies and Residue Analysis

Field studies have assessed this compound's effectiveness in real agricultural settings. Notably, it has been shown to control crown rot in roses caused by soil-borne Phytophthora species, indicating its utility in ornamental horticulture . Additionally, residue levels in crops such as grapes, tomatoes, and lettuce have been monitored to ensure safety and compliance with regulatory standards.

Metabolic Behavior

The metabolism of this compound in plants has been extensively studied. A significant finding from research on grapevines showed that this compound was rapidly absorbed and metabolized into various compounds, including a notable acid derivative. The concentration of the parent compound decreased over time while the metabolites increased, suggesting effective translocation within plant tissues .

| Sampling Time (days) | This compound (mg eq/kg) | This compound-acid (mg eq/kg) | Unknown Metabolites (mg eq/kg) |

|---|---|---|---|

| 2 | 53 | - | - |

| 30 | 48 | 0.25 | 1.0 |

Case Studies

- Grape Vine Application : In a controlled study involving grapevines, this compound was applied at varying concentrations. The results indicated a rapid decline in the parent compound's concentration while metabolites increased significantly over time .

- Tomato Crop Trials : Trials on tomatoes revealed that this compound not only reduced fungal incidence but also improved overall plant health metrics compared to untreated controls .

- Ornamental Plants : A study focused on ornamental plants demonstrated that this compound effectively managed diseases caused by Phytophthora, showcasing its versatility beyond traditional crop applications .

Properties

IUPAC Name |

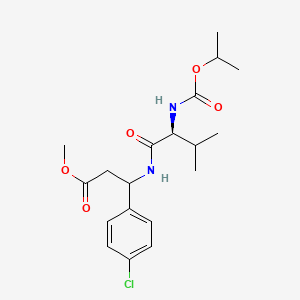

methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFMOWZRXXBRN-LWKPJOBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058051 | |

| Record name | Valifenalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283159-90-0 | |

| Record name | Valifenalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283159-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valifenalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283159900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valifenalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Alanine, N-[(1-methylethoxy)carbonyl]-L-valyl-3-(4-chlorophenyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIFENALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4BR27QQ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Valifenalate and what is its mode of action?

A1: this compound is a fungicide used to control plant diseases. While its exact mode of action is not fully elucidated, it is believed to interfere with the formation of cell walls in fungi, ultimately leading to their death.

Q2: What types of crops is this compound registered for use on?

A: this compound is registered for use on a variety of crops, including lettuces, tomatoes, aubergines, onions, shallots and garlic [, ].

Q3: Are there analytical methods available to detect this compound residues in crops?

A: Yes, several analytical methods have been developed for the detection and quantification of this compound residues in various crops. These methods often involve extraction techniques like liquid-liquid extraction [] or solid-phase extraction [], followed by analysis using high-performance liquid chromatography (HPLC) with UV detection [, ] or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]. These methods are sensitive and able to detect residues at low levels, ensuring food safety.

Q4: What is the degradation behavior of this compound in the environment?

A: Research has explored the degradation behavior of this compound in grape fields []. Understanding the degradation pathways and rates is crucial for assessing its environmental persistence and potential impact on ecosystems.

Q5: Have there been any studies on the efficacy of this compound against specific plant diseases?

A: Yes, studies have investigated the efficacy of this compound against diseases caused by Phytophthora spp. in ornamental plants [], crown rot of roses caused by Phytophthora citrophthora [], and its use in combination with other fungicides against downy mildew and powdery mildew in vineyards [].

Q6: Are there any concerns regarding the development of resistance to this compound in plant pathogens?

A6: While the provided research articles do not specifically address resistance mechanisms, this is an important aspect to consider for any pesticide. Monitoring for potential resistance development in target fungal populations is crucial for sustainable disease management.

Q7: What are the maximum residue levels (MRLs) for this compound in food, and how are they established?

A: Maximum residue levels (MRLs) for this compound have been established by regulatory bodies like the European Food Safety Authority (EFSA) [, ]. These MRLs are determined based on good agricultural practices and ensure that residues in food remain below levels considered safe for human consumption.

Q8: What is the role of the Codex Committee on Pesticide Residues (CCPR) in regulating this compound?

A: The Codex Committee on Pesticide Residues (CCPR) plays a crucial role in setting international standards for pesticide residues in food, including this compound []. These standards help facilitate international trade and ensure the safety of traded food products.

Q9: Has the safety of this compound for consumers been assessed?

A: Yes, the safety of this compound has been evaluated by regulatory agencies. Risk assessments conducted by EFSA indicate that the long-term intake of this compound residues, when used according to good agricultural practices, is unlikely to pose a risk to consumer health [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.